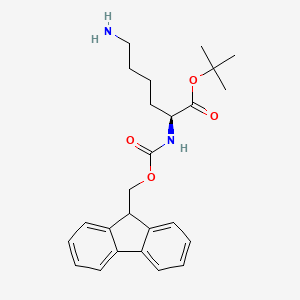

Fmoc-Lys-OtBu

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-Lys-OtBu is a complex organic molecule with a high molecular weight . It possesses the fluorenylmethoxycarbonyl protecting group (Fmoc), which is a base-labile protecting group used in organic synthesis . It is a useful compound in chemical research and is used in the preparation of semaglutide .

Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of molecules like Fmoc-Lys-OtBu . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .Molecular Structure Analysis

The molecular formula of Fmoc-Lys-OtBu is C64H101N5O16 . It has a complex structure with several key functional groups, including the Fmoc group, which serves as a protecting group for the N-terminus of the lysine amino acid .Physical And Chemical Properties Analysis

Fmoc-Lys-OtBu has a molecular weight of 1196.51 g/mol . The predicted boiling point is 1215.5±65.0 °C, and the predicted density is 1.130±0.06 g/cm3 . The predicted pKa value is 3.87±0.21 .Scientific Research Applications

1. Self-Assembly and Nanoarchitecture Design

Fmoc-protected amino acids like Fmoc-Lys-OtBu are used in designing self-assembled structures. These structures have potential applications in material chemistry, bioscience, and biomedical fields. Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH, and Na-Fmoc-Ne-Boc-L-lysine (Fmoc-Lys(Boc)-OH) are studied for their ability to form various morphologies under different conditions, such as temperature and concentration, indicating the versatility of Fmoc-protected amino acids in nanoarchitecture design (Gour et al., 2021).

2. Solid-Phase Peptide Synthesis

Fmoc-Lys-OtBu plays a crucial role in solid-phase peptide synthesis (SPPS). An example is its use in the total synthesis of bacitracin A, which involves several key features such as cyclization through amide bond formation and post-cyclization addition of the N-terminal thiazoline dipeptide (Lee, Griffin, & Nicas, 1996).

3. Prevention of Aspartimide Formation

In Fmoc-based SPPS, aspartimide formation is a known side reaction. Research indicates that using Fmoc-Asp derivatives like Fmoc-Asp(OtBu)-OH can help reduce the formation of aspartimide-related by-products, improving the synthesis quality of peptides (Mergler & Dick, 2005).

4. Synthesis of Nonnatural Amino Acids

Fmoc-protected aspartic acid derivatives, including Fmoc-Asp(OtBu)-OH, are utilized in the synthesis of various nonnatural amino acids. These compounds, like the 1,2,4-oxadiazole-containing chiral β3- and α-amino acids, have applications in combinatorial synthesis (Hamze et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

With the ever-growing popularity of solid-phase peptide synthesis (SPPS) using the Fmoc strategy, amino acid derivatization is a useful tool in structure–activity relationship (SAR) studies . The adoption of greener solvents in current synthetic schemes will result in a smaller impact on the environment and on human health .

properties

IUPAC Name |

tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATXIRBCQJWVSF-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys-OtBu | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1s,4s)-N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2821781.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2821786.png)

![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2821791.png)

![3-Fluorosulfonyloxy-5-[1-(4-methyl-1,2,4-triazol-3-yl)ethylcarbamoyl]pyridine](/img/structure/B2821793.png)

![4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid](/img/structure/B2821798.png)

![4-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2821802.png)